(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
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Overview
Description
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol are not extensively documented in the literature. the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolopyridine core to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methanol group.
Major Products
The major products formed from these reactions include various functionalized derivatives of the pyrazolopyridine core, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer and antimicrobial properties
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By binding to the kinase domain, the compound prevents the activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: An isomer with distinct chemical properties and biological activities.
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is unique due to the presence of the methanol group, which can be further functionalized to enhance its biological activities. Its ability to inhibit TRKs with high specificity makes it a promising candidate for drug development .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKQEHLLNGAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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